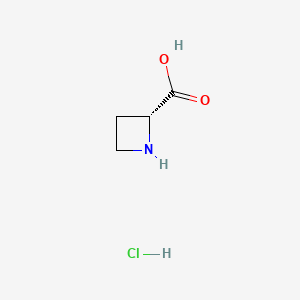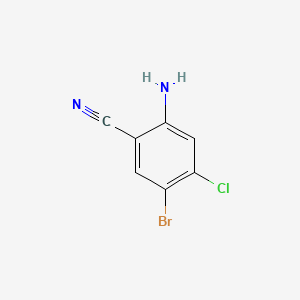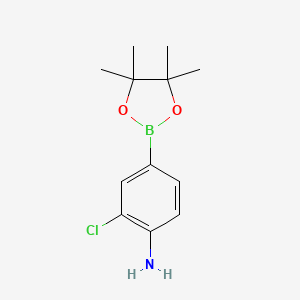
3-Chloro-5-nitropyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-nitropyridin-4-amine is a chemical compound with the molecular weight of 173.56 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of nitropyridine derivatives, such as 3-Chloro-5-nitropyridin-4-amine, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular structure of 3-Chloro-5-nitropyridin-4-amine is represented by the InChI code: 1S/C5H4ClN3O2/c6-3-1-8-2-4 (5 (3)7)9 (10)11/h1-2H, (H2,7,8) .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
3-Chloro-5-nitropyridin-4-amine has a molecular weight of 173.56 and a melting point of 181°C .Aplicaciones Científicas De Investigación
Summary of Application
“3-Chloro-5-nitropyridin-4-amine” is used as a raw material and intermediate in the synthesis of various pharmaceutical compounds . One specific application is in the synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine .
Methods of Application
The synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine involves a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .
Results or Outcomes
Although the synthesized compound did not show the expected inhibitory potency on the intended target kinase, MPS1, significant activity was found on the kinase p70S6Kβ .
Agrochemicals
Summary of Application
Synthesis of Nitropyridine Derivatives
Summary of Application
“3-Chloro-5-nitropyridin-4-amine” can be used in the preparation of nitropyridine derivatives . These derivatives have various applications in different fields of chemistry.
Methods of Application
The preparation of nitropyridine derivatives involves various chemical reactions, including halogenation and amination .
Results or Outcomes
The specific results or outcomes depend on the particular derivative being synthesized .
Dye Manufacturing
Summary of Application
“3-Chloro-5-nitropyridin-4-amine” is used as a raw material and intermediate in the synthesis of various dyes .
Results or Outcomes
Preparation of Nitropyridine Derivatives
Summary of Application
“3-Chloro-5-nitropyridin-4-amine” can be used in the preparation of nitropyridine derivatives . These derivatives have various applications in different fields of chemistry.
Methods of Application
The preparation of nitropyridine derivatives involves various chemical reactions, including halogenation and amination .
Results or Outcomes
The specific results or outcomes depend on the particular derivative being synthesized .
Nonlinear Optics and Optical Limiting Applications
Summary of Application
“3-Chloro-5-nitropyridin-4-amine” can be used in the synthesis of organic single crystals for nonlinear optics and optical limiting applications .
Methods of Application
The synthesis involves the conventional slow evaporation solution technique (SEST) for the first time in the literature .
Results or Outcomes
The grown crystal possesses good thermal stability of about 187 °C and more than 70% of optical transmittance with the cut-off edge at 419 nm . The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm² when using the solid-state laser of wavelength 532 nm .
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-5-nitropyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJAZHZQIPPEDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)N)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10672156 |
Source


|
| Record name | 3-Chloro-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-nitropyridin-4-amine | |
CAS RN |
89284-28-6 |
Source


|
| Record name | 3-Chloro-5-nitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10672156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581974.png)
